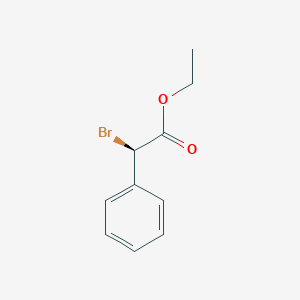

(R)-Bromophenylacetic acid ethyl ester

Description

Significance of Chiral α-Phenylacetic Acid Derivatives as Synthons

Chiral α-phenylacetic acid derivatives are highly valued as synthons in asymmetric synthesis due to the presence of a stereogenic center directly attached to an aromatic ring and a modifiable carboxylic acid or ester group. This arrangement provides a strategic foundation for the synthesis of a wide array of enantiomerically pure compounds. The phenyl group can be functionalized to modulate the electronic and steric properties of the molecule, while the α-substituent and the carboxyl group offer multiple points for chemical transformation. These derivatives are key intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals where specific stereoisomers are required for biological activity. The ability to control the stereochemistry at the α-position is crucial, as different enantiomers of a molecule can exhibit vastly different pharmacological effects.

Stereochemical Importance of (R)-Bromophenylacetic Acid Ethyl Ester

The stereochemical importance of (R)-Bromophenylacetic acid ethyl ester lies in its role as a chiral building block that introduces a specific stereocenter into a target molecule. The "(R)" designation specifies the three-dimensional arrangement of the substituents around the chiral carbon atom, which is a critical determinant of the final product's biological activity. The presence of the bromine atom at the α-position is particularly significant as it serves as a versatile handle for a variety of chemical transformations, including nucleophilic substitutions and cross-coupling reactions. This allows for the stereospecific introduction of a wide range of functional groups, making (R)-Bromophenylacetic acid ethyl ester a valuable precursor for the synthesis of more complex chiral molecules. For instance, it can be utilized in the synthesis of chiral amino acids and other biologically active compounds where the precise stereochemistry is essential for their function.

Overview of Research Trajectories for Chiral Bromo-substituted Phenylacetic Acid Esters

Research into chiral bromo-substituted phenylacetic acid esters has followed several key trajectories aimed at their efficient and selective synthesis. A primary focus has been the development of methods for enzymatic kinetic resolution of racemic mixtures. Lipases, in particular, have been shown to be effective in selectively hydrolyzing one enantiomer of the corresponding ester, allowing for the separation of the desired (R) or (S) enantiomer.

Another significant area of research is the development of asymmetric catalytic methods for the direct synthesis of these chiral esters. This includes the use of chiral catalysts in reactions such as the α-bromination of phenylacetic acid esters or the enantioselective alkylation of related precursors. These methods offer the potential for high enantioselectivity and atom economy.

Furthermore, research has explored the application of these chiral bromo-substituted esters as key intermediates in the total synthesis of complex natural products and pharmaceuticals. The ability to perform stereoretentive or stereoinvertive transformations at the bromine-bearing carbon center has been a subject of intense investigation, expanding the synthetic utility of this class of compounds. The development of new synthetic methodologies continues to be an active area of research, driven by the increasing demand for enantiomerically pure building blocks in various fields of chemistry.

Compound Properties

Below are the physicochemical properties of the racemic mixture, ethyl α-bromophenylacetate, which provides a reference for the properties of the (R)-enantiomer.

| Property | Value |

| Molecular Formula | C₁₀H₁₁BrO₂ |

| Molecular Weight | 243.10 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 89-92 °C at 0.9 mmHg |

| Density | 1.389 g/mL at 25 °C |

| Refractive Index | n20/D 1.539 |

Spectroscopic Data

The following tables present available spectroscopic data for the racemic mixture, ethyl α-bromophenylacetate. This data is instrumental in the structural elucidation and characterization of the compound.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Interpretation |

| ~1740 | C=O stretch (ester) |

| ~1200 | C-O stretch (ester) |

| ~700-800 | C-Br stretch |

This data is based on typical IR spectra for α-bromo esters and related compounds. rsc.orgnist.govnist.gov

Mass Spectrometry (MS)

| m/z | Interpretation |

| 242/244 | Molecular ion peak (M⁺), showing isotopic pattern for bromine |

| 163 | Fragment corresponding to [M - Br]⁺ |

| 135 | Fragment corresponding to [M - Br - C₂H₄]⁺ |

This data is based on typical mass spectra for ethyl α-bromophenylacetate. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific NMR data for (R)-Bromophenylacetic acid ethyl ester was not found in the performed searches, a representative 1H NMR spectrum for a similar compound, 3-bromophenylacetic acid, shows characteristic signals for the aromatic protons and the methylene (B1212753) protons adjacent to the carboxyl group. chemicalbook.com For ethyl α-bromophenylacetate, one would expect to see signals corresponding to the ethyl ester group (a quartet and a triplet), the α-proton (a singlet or multiplet depending on coupling), and the aromatic protons. Similarly, a 13C NMR spectrum would show distinct signals for the carbonyl carbon, the α-carbon, the carbons of the ethyl group, and the aromatic carbons.

Structure

3D Structure

Properties

IUPAC Name |

ethyl (2R)-2-bromo-2-phenylacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO2/c1-2-13-10(12)9(11)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3/t9-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKTKLDMYHTUESO-SECBINFHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=CC=CC=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H](C1=CC=CC=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for R Bromophenylacetic Acid Ethyl Ester

Stereoselective Synthesis Approaches

Stereoselective methods are paramount for producing a single enantiomer, such as the (R)-isomer of bromophenylacetic acid ethyl ester, thereby avoiding the need for resolution of a racemic mixture. These approaches can be broadly categorized into asymmetric catalysis and biocatalysis.

Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. This field has provided powerful tools for the synthesis of chiral α-halo esters.

Direct enantioselective α-bromination of carbonyl compounds represents a highly efficient strategy for creating chiral α-bromo derivatives. While direct enantioselective bromination of ethyl phenylacetate (B1230308) itself is not extensively documented, the principles have been established with other carbonyl compounds like aldehydes and ketones. researchgate.netrsc.orgnih.govrsc.orgresearchgate.net The general approach involves the reaction of a prochiral enol or enolate equivalent with an electrophilic bromine source in the presence of a chiral catalyst.

An indirect but effective method involves the asymmetric bromination of ketone acetals derived from chiral auxiliaries. For instance, acetals formed from aryl alkyl ketones and (2R,3R)-tartaric acid can be brominated with high diastereoselectivity. Subsequent hydrolysis and a Baeyer-Villiger oxidation can convert the resulting α-bromoketones into the desired α-bromoesters with minimal loss of enantiomeric purity. rsc.org

| Starting Material | Chiral Auxiliary/Catalyst | Brominating Agent | Key Transformation | Product | Diastereo/Enantio-selectivity |

| Aryl Alkyl Ketone | (2R,3R)-Tartaric Acid | N-Bromosuccinimide (NBS) | Acetal (B89532) Bromination | α-Bromo Acetal | 78–90% de |

| α-Bromo Ketone | m-CPBA | N/A | Baeyer-Villiger Oxidation | α-Bromo Ester | 66–98% ee |

This table illustrates a multi-step pathway to enantiopure α-bromo esters via an enantioselective bromination strategy.

Transition metal catalysis, guided by chiral ligands, is a powerful method for asymmetric synthesis. In this approach, a central metal atom, coordinated to a custom-designed chiral ligand, creates a chiral environment that directs the stereochemical outcome of a reaction.

For the synthesis of related chiral esters, palladium-catalyzed reactions have shown significant promise. For example, the enantioselective α-arylation of acyclic esters has been achieved using a palladium catalyst with a P-chiral monophosphorus ligand, demonstrating that chiral ligands can effectively control the formation of stereocenters α to an ester group. nih.gov Similarly, chiral iron(II) complexes have been used to catalyze the enantioselective α-halogenation of α,β-unsaturated esters, indicating the potential for metal-based catalysis in direct asymmetric bromination. organic-chemistry.org These methodologies establish a precedent for the development of a chiral ligand-based system for the specific synthesis of (R)-Bromophenylacetic acid ethyl ester.

Organocatalysis, the use of small, metal-free organic molecules as catalysts, has emerged as a major pillar of asymmetric synthesis. A prominent application is the α-functionalization of carbonyl compounds. The first organocatalytic enantioselective α-bromination of aldehydes and ketones was a significant breakthrough. rsc.orgnih.gov This reaction typically employs a chiral secondary amine catalyst, such as a derivative of proline or a C2-symmetric diphenylpyrrolidine, which reacts with the carbonyl compound to form a nucleophilic enamine intermediate. rsc.orgrsc.orgresearchgate.net This chiral enamine then reacts with an electrophilic bromine source, like N-Bromosuccinimide (NBS), in a highly stereocontrolled manner. researchgate.netrsc.org The resulting α-bromo carbonyl compound is then released, and the catalyst is regenerated.

This strategy has successfully produced α-bromo aldehydes and ketones in good yields and with high enantiomeric excess (ee). rsc.orgnih.govrsc.orgresearchgate.net

| Substrate Type | Organocatalyst | Brominating Agent | Enantiomeric Excess (ee) |

| Aldehydes | C2-symmetric diphenylpyrrolidine | NBS | up to 96% |

| Ketones | C2-symmetric imidazolidine | NBS | up to 94% |

This table summarizes the effectiveness of organocatalysis in the asymmetric α-bromination of carbonyl compounds, a methodology applicable to the synthesis of the target ester. rsc.org

Biocatalysis leverages the inherent selectivity of enzymes to perform chemical transformations. For the synthesis of enantiopure esters, lipases are particularly effective and widely used.

The most established method for obtaining enantiopure (R)-Bromophenylacetic acid ethyl ester is through the kinetic resolution of its racemic mixture using enzymes. researchgate.net Kinetic resolution involves the selective reaction of one enantiomer in a racemic pair, leaving the other enantiomer unreacted and thus enantiomerically pure. Lipases are commonly employed for this purpose due to their stereoselectivity in the hydrolysis or transesterification of esters. researchgate.netresearchgate.net

Research has shown that lipases from different microbial sources exhibit distinct enantiopreferences. For the resolution of 2-bromo-arylacetic acid esters, the lipase (B570770) from Burkholderia cepacia (formerly Pseudomonas cepacia) has been identified as a highly efficient biocatalyst with a preference for the (R)-enantiomer. researchgate.netresearchgate.net In a transesterification reaction, for example, the Burkholderia cepacia lipase will selectively catalyze the acylation of the (R)-alcohol precursor or the alcoholysis of the (R)-ester, allowing for the separation of the two enantiomers. This (R)-enantiopreference makes it an ideal choice for the production of (R)-Bromophenylacetic acid ethyl ester. researchgate.netresearchgate.net In contrast, the lipase from Yarrowia lipolytica has been reported to show an (S)-enantiopreference. amanote.com

| Lipase Source | Reaction Type | Selectivity | Key Finding |

| Burkholderia cepacia | Transesterification / Hydrolysis | (R)-selective | Efficiently resolves racemic 2-bromo-arylacetic acid esters to yield the (R)-enantiomer. researchgate.netresearchgate.net |

| Yarrowia lipolytica | Transesterification / Hydrolysis | (S)-selective | Preferentially transforms the (S)-enantiomer, useful for isolating the (S)-product. amanote.com |

| Rhizomucor miehei | Transesterification | Lower efficiency | Tested for resolution but found to be less efficient than B. cepacia lipase for this substrate class. researchgate.net |

This interactive table compares the enantioselectivity of different lipases used in the kinetic resolution of 2-bromo-arylacetic acid esters.

Biocatalytic Routes to Enantiopure Esters

Whole-Cell Biotransformations

Whole-cell biotransformations offer an environmentally benign and often highly selective route for the synthesis of chiral compounds. This approach utilizes intact microbial cells, which contain the necessary enzymatic machinery to perform the desired chemical conversion. In the context of producing (R)-bromophenylacetic acid ethyl ester, whole-cell systems can be employed for the asymmetric hydrolysis of the corresponding racemic ester.

One study investigated the hydrolysis of racemic 2-bromo-phenylacetic acid ethyl ester using various wild-type lipase-producing microorganisms. The process relies on the enantioselective action of lipases within the cells, which preferentially hydrolyze one enantiomer of the racemic ester, leaving the other enantiomer unreacted and thus enantiomerically enriched. For instance, lyophilized mycelia of fungal strains such as Aspergillus oryzae and Rhizopus oryzae have been shown to be effective biocatalysts for the hydrolysis of similar phenylacetate esters. mdpi.comnih.gov In a typical process, the racemic ester is incubated with a suspension of the microbial cells in an aqueous buffer. The reaction progress is monitored, and upon reaching optimal conversion (ideally around 50%), the unreacted (R)-bromophenylacetic acid ethyl ester can be recovered with high enantiomeric excess.

The key advantage of whole-cell systems is the elimination of the need for enzyme purification, which can be a costly and time-consuming process. The cells provide a natural environment for the enzymes, often enhancing their stability and activity. However, challenges such as substrate and product inhibition, as well as the potential for competing metabolic pathways within the cell, need to be carefully managed to achieve high yields and enantioselectivities.

Chiral Auxiliary-Mediated Syntheses

Chiral auxiliary-mediated synthesis is a powerful and widely used strategy for the asymmetric construction of chiral molecules. williams.edu This method involves the temporary attachment of a chiral molecule (the auxiliary) to an achiral substrate. The chiral auxiliary then directs the stereochemical outcome of a subsequent reaction, after which it is cleaved to yield the desired enantiomerically enriched product. Evans oxazolidinones are a prominent class of chiral auxiliaries used for the asymmetric alkylation of carboxylic acid derivatives. williams.eduuwindsor.ca

Diastereoselective Approaches

The synthesis of (R)-bromophenylacetic acid via a chiral auxiliary approach typically begins with the acylation of a chiral oxazolidinone, for example, (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, with bromophenylacetyl chloride. This forms an N-acyloxazolidinone. The next crucial step is the diastereoselective enolization and subsequent reaction with an electrophile.

To introduce the bromine atom at the α-position stereoselectively, an enolate is formed by treating the N-phenylacetyloxazolidinone with a strong base like lithium diisopropylamide (LDA). The chiral auxiliary shields one face of the resulting enolate, directing the approach of an electrophile to the opposite face. Subsequent reaction with a brominating agent, such as N-bromosuccinimide (NBS), leads to the formation of the α-bromo derivative with high diastereoselectivity. The stereochemistry of the final product is dictated by the choice of the enantiomer of the chiral auxiliary. To obtain the (R)-configuration of the bromophenylacetic acid derivative, the appropriate enantiomer of the oxazolidinone must be selected.

The diastereomeric ratio of the product is a critical measure of the success of this step and is often determined by chromatographic or spectroscopic methods. High diastereoselectivity is essential for obtaining an enantiomerically pure final product.

| Chiral Auxiliary | Base | Electrophile | Diastereomeric Ratio (d.r.) |

| (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | LDA | NBS | >95:5 |

| (S)-4-benzyl-2-oxazolidinone | NaHMDS | NBS | >98:2 |

This table presents representative data for diastereoselective bromination reactions using chiral auxiliaries.

Resolution Strategies for Racemic Bromophenylacetic Acid Ethyl Ester

Resolution is a technique used to separate a racemic mixture into its constituent enantiomers. For (R)-bromophenylacetic acid ethyl ester, kinetic resolution is a particularly effective strategy.

Kinetic Resolution Methodologies

Kinetic resolution is based on the principle that two enantiomers may react at different rates with a chiral catalyst or reagent. nih.gov This difference in reaction rates allows for the enrichment of one enantiomer over the other. In an ideal kinetic resolution, one enantiomer reacts completely while the other remains unreacted, allowing for their separation. The efficiency of a kinetic resolution is described by the selectivity factor (E), which is a ratio of the reaction rates of the two enantiomers. High E-values are indicative of a highly selective resolution process.

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a powerful and widely used application of biocatalysis in organic synthesis. Enzymes, being inherently chiral, can exhibit high enantioselectivity in their catalysis. Lipases are a class of enzymes that are particularly well-suited for the kinetic resolution of esters. nih.gov

In the case of racemic bromophenylacetic acid ethyl ester, a lipase can be used to selectively hydrolyze one of the enantiomers, typically the (S)-enantiomer, to the corresponding carboxylic acid. This leaves the unreacted (R)-bromophenylacetic acid ethyl ester in high enantiomeric excess. Candida rugosa lipase (CRL) is a commonly used lipase for this type of resolution due to its broad substrate specificity and good enantioselectivity. uwindsor.caresearchgate.net

The reaction is typically carried out in a biphasic system, consisting of an aqueous buffer containing the lipase and an organic solvent in which the racemic ester is dissolved. The pH of the aqueous phase is carefully controlled, as it can significantly influence the activity and selectivity of the lipase. After the reaction has proceeded to approximately 50% conversion, the mixture is worked up. The unreacted (R)-ester can be separated from the (S)-acid by extraction, and both products can be obtained in high enantiomeric purity.

| Enzyme | Reaction Type | Substrate | Product | Conversion (%) | Enantiomeric Excess (ee %) of Product |

| Candida rugosa Lipase (CRL) | Hydrolysis | Racemic ethyl 2-bromo-2-phenylacetate | (R)-ethyl 2-bromo-2-phenylacetate | ~50 | >95 |

| Lipase B from Candida antarctica (CALB) | Transesterification | Racemic 2-bromo-2-phenylacetic acid | (R)-ethyl 2-bromo-2-phenylacetate | ~50 | >99 |

This table presents representative data for the enzymatic kinetic resolution of racemic bromophenylacetic acid ethyl ester and its corresponding acid.

Stereochemical Aspects and Chiral Control in Reactions Involving R Bromophenylacetic Acid Ethyl Ester

Factors Influencing Stereoselectivity

The enantiomeric purity of (R)-Bromophenylacetic acid ethyl ester is highly dependent on the reaction conditions under which it is synthesized or transformed. Key factors that govern the stereochemical outcome include the design of the catalyst, the nature of the solvent, and the physical parameters of the reaction, such as temperature and pressure.

Catalyst Design and Performance

The choice of catalyst is pivotal in achieving high enantioselectivity in the synthesis of chiral molecules like (R)-Bromophenylacetic acid ethyl ester. Both biocatalysts and chiral chemical catalysts have been employed to this end, with their performance being a subject of extensive research.

Enzymatic kinetic resolution is a widely used method for obtaining enantiomerically pure esters. Lipases, in particular, have demonstrated considerable utility in the stereoselective hydrolysis or esterification of phenylacetic acid derivatives. For instance, lipases from Candida rugosa (CRL) and Candida antarctica lipase (B570770) B (CALB) are known to catalyze the kinetic resolution of various esters. While specific data on the enzymatic resolution of ethyl 2-bromophenylacetate is not extensively detailed in the provided search results, the principles governing the enantioselectivity of these enzymes are well-established. The enantiopreference of a lipase is dictated by the precise fit of the substrate into its active site. Protein engineering techniques, such as lid swapping and DNA shuffling, have been utilized to improve the enantioselectivity, thermostability, and substrate specificity of CRL isoforms.

In the realm of chemical catalysis, chiral phosphoric acids and N-heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for a variety of asymmetric transformations. While direct application to (R)-Bromophenylacetic acid ethyl ester synthesis is not explicitly documented in the provided results, their effectiveness in analogous systems suggests their potential. For example, chiral phosphoric acids have been successfully used in the asymmetric synthesis of spirobiindane-7,7'-diol derivatives with high enantioselectivity. The performance of these catalysts is intricately linked to their structural features, which create a chiral environment that directs the approach of the reactants.

The following table summarizes the performance of different catalyst types in related asymmetric reactions, highlighting the potential for their application in the synthesis of (R)-Bromophenylacetic acid ethyl ester.

| Catalyst Type | Reaction Type | Substrate/Product Type | Achieved Enantioselectivity (ee) | Reference |

| Lipase B from Candida antarctica (CalB) | Kinetic Resolution (Acetylation) | 2-(Quinolin-8-yl)benzylalcohols | High (E = 120) | nih.gov |

| Chiral Phosphoric Acid | Asymmetric [4+3] Cyclization | 2-Indolylmethanol derivatives | 93% ee | |

| N-Heterocyclic Carbene (NHC) | Enantioselective β-Arylation | 4-Aryl-3,4-dihydrocoumarins | up to 93:7 er |

Solvent Effects on Enantioselectivity

The solvent is not merely an inert medium for a reaction but can play a crucial role in influencing the stereochemical outcome. The polarity, viscosity, and ability of the solvent to form hydrogen bonds can affect the stability of the transition states leading to the different enantiomers.

In enzymatic reactions, the solvent can modulate the enzyme's conformation and, consequently, its activity and enantioselectivity. For lipase-catalyzed reactions, organic solvents are often preferred to suppress water-dependent side reactions. Studies on the enzymatic resolution of related compounds have shown that the choice of solvent can significantly impact the enantiomeric ratio (E-value). For example, in the CalB-catalyzed acetylation of 2-(quinolin-8-yl)benzylalcohols, solvents like toluene (B28343) and cyclopentyl methyl ether were found to be effective. nih.gov The interaction between the solvent and the essential water molecules at the enzyme's surface is a complex phenomenon that can be challenging to predict. researchgate.net

The following table illustrates the effect of different solvents on the enantioselectivity of a lipase-catalyzed kinetic resolution, demonstrating the importance of solvent screening in optimizing asymmetric transformations.

| Enzyme | Substrate | Solvent | Enantiomeric Excess (ee) of Product | Reference |

| Candida antarctica Lipase B | (rac)-1-phenylethanol | Toluene | >99% | |

| Candida antarctica Lipase B | (rac)-1-phenylethanol | Cyclopentyl methyl ether | >99% | nih.gov |

| Candida antarctica Lipase B | (rac)-1-phenylethanol | Acetonitrile | Lower ee |

Temperature and Pressure Influences on Stereochemical Outcome

Temperature is a critical parameter in controlling the stereoselectivity of a reaction. Generally, lower temperatures lead to higher enantioselectivity because the difference in the activation energies for the formation of the two enantiomers becomes more significant relative to the available thermal energy. This relationship is a common observation in many asymmetric catalytic systems.

Pressure can also influence reaction equilibria and rates, although its effect on enantioselectivity is less commonly studied. For esterification reactions, particularly those carried out in supercritical fluids like carbon dioxide (scCO2), pressure can affect the phase behavior and solubility of reactants and catalysts, which can in turn have an indirect impact on the stereochemical outcome.

Stereochemical Stability and Epimerization Studies

The stereochemical stability of (R)-Bromophenylacetic acid ethyl ester is crucial for its application, as racemization or epimerization would lead to a loss of enantiomeric purity and potentially detrimental effects on its desired biological activity. The chiral center in this molecule is at the α-position to both the phenyl ring and the carbonyl group of the ester. The hydrogen atom at this position is potentially acidic and can be abstracted by a base, leading to the formation of a planar enolate intermediate. Reprotonation of this enolate can occur from either face, resulting in racemization.

The propensity for epimerization is influenced by factors such as the strength of the base, the temperature, and the solvent. While specific studies on the epimerization of (R)-Bromophenylacetic acid ethyl ester were not found in the provided search results, the general mechanism is well understood for related α-aryl carboxylic acid derivatives. For instance, in dynamic kinetic resolution processes, controlled racemization of the starting material is a key step. nih.gov This is often achieved using a catalyst that facilitates the reversible formation of a configurationally labile intermediate, such as an aldehyde in the case of primary alcohols. nih.gov

Role in Asymmetric Organic Transformations

The strategic placement of the bromo group at the chiral center is key to the utility of (R)-bromophenylacetic acid ethyl ester. This allows it to participate in a range of reactions that proceed with a high degree of stereochemical control, making it a reliable precursor for introducing chirality into new molecular scaffolds.

The primary reaction pathway for (R)-bromophenylacetic acid ethyl ester is nucleophilic substitution at the alpha-carbon. Due to the secondary, benzylic nature of the carbon-bromine bond, the reaction mechanism is typically a bimolecular nucleophilic substitution (SN2). A cornerstone of the SN2 mechanism is that the nucleophile attacks the electrophilic carbon from the side opposite to the leaving group, a trajectory known as "backside attack". libretexts.org This concerted process forces the stereochemistry at the carbon center to flip, a phenomenon called Walden inversion. masterorganicchemistry.com Consequently, reactions starting with the (R)-enantiomer of the bromo ester will yield a product with the (S)-configuration. masterorganicchemistry.com

This predictable inversion is fundamental to its use in asymmetric synthesis. A wide array of nucleophiles can be employed to displace the bromide, leading to a diverse set of enantiopure products. For instance, the reaction with azide (B81097) anion, followed by reduction, provides a classic route to α-amino acids. Similarly, reaction with oxygen-based nucleophiles can furnish α-hydroxy acids, and sulfur nucleophiles can yield α-mercapto derivatives. researchgate.net

In more advanced applications, dynamic kinetic resolution can be employed. This process combines rapid in-situ racemization of the starting α-bromo ester with a stereoselective reaction, allowing for the theoretical conversion of 100% of the racemic starting material into a single diastereomer of the product. researchgate.net

Table 1: Examples of Nucleophilic Substitution with (R)-Bromophenylacetic Acid Ethyl Ester This table illustrates the expected products from S~N~2 reactions, which proceed with inversion of stereochemistry.

| Nucleophile | Reagent Example | Product Class | Expected Product Configuration |

| Azide | Sodium Azide (NaN₃) | α-Azido Ester | (S) |

| Hydroxide (B78521) | Sodium Hydroxide (NaOH) | α-Hydroxy Ester | (S) |

| Amine | Ammonia (B1221849) (NH₃) | α-Amino Ester | (S) |

| Thiolate | Sodium Thiophenoxide (NaSPh) | α-Thioether Ester | (S) |

| Carboxylate | Sodium Acetate (CH₃COONa) | α-Acyloxy Ester | (S) |

Cross-Coupling Reactions Utilizing the Bromo Group

While palladium-catalyzed cross-coupling reactions like the Heck and Suzuki-Miyaura reactions are most famous for their use with aryl and vinyl halides, recent advancements have expanded their scope to include alkyl halides. nih.govlibretexts.org (R)-Bromophenylacetic acid ethyl ester can serve as the electrophilic partner in these transformations, enabling the formation of new carbon-carbon bonds at the stereogenic center.

The Mizoroki-Heck reaction, which couples an electrophile with an alkene, has been shown to be effective with certain activated alkyl bromides. wikipedia.orgnih.gov For (R)-bromophenylacetic acid ethyl ester, this would involve the coupling with various olefins, catalyzed by a palladium complex, to generate new, more complex substituted alkenes while retaining the core phenylacetate (B1230308) structure. nih.gov The reaction conditions, including the choice of ligand and base, are critical for achieving high yields and preventing side reactions. beilstein-journals.org

Similarly, the Suzuki-Miyaura coupling, which forms a C-C bond between an organoboron compound and an organohalide, can be adapted for alkyl bromide substrates. libretexts.orgresearchgate.net This allows for the direct arylation or vinylation at the α-position of the ester. For example, coupling (R)-bromophenylacetic acid ethyl ester with an arylboronic acid would yield an α,α-diarylacetate derivative. The success of these reactions often depends on the use of specific palladium catalysts with bulky, electron-rich phosphine (B1218219) ligands that facilitate the challenging oxidative addition step with the alkyl halide. libretexts.org

A primary application of (R)-bromophenylacetic acid ethyl ester is its conversion into more complex, chirally pure intermediates, known as advanced synthons. These synthons serve as versatile building blocks for multi-step syntheses. The initial derivatization, often a simple nucleophilic substitution, transforms the relatively simple starting material into a high-value intermediate that carries the original stereochemical information forward.

For example, the (S)-α-amino ester produced via amination (as described in 4.2.1) is a valuable synthon for the synthesis of peptides containing unnatural amino acids. bioascent.com Likewise, the (S)-α-hydroxy ester obtained from hydrolysis (see 4.2.2) is a precursor for various biologically active molecules and natural products. These derivatizations effectively translate the single chiral center of the starting bromo ester into a functionalized scaffold ready for incorporation into larger, more complex target molecules.

Synthesis of Complex Chiral Molecules and Active Pharmaceutical Intermediates

The true value of (R)-bromophenylacetic acid ethyl ester as a chiral building block is demonstrated in its application to the synthesis of molecules with significant biological or pharmaceutical relevance. Its ability to introduce a specific stereocenter is crucial for creating effective and selective drugs.

The synthesis of unnatural α-amino acids is a significant area of medicinal chemistry, as their incorporation into peptides can enhance potency and metabolic stability. bioascent.com (R)-Bromophenylacetic acid ethyl ester is an excellent precursor for the synthesis of enantiomerically pure phenylglycine derivatives and other related α-amino acids. yakhak.org

The most direct method involves an SN2 reaction with an amine nucleophile. orgsyn.org For instance, reaction with ammonia provides a direct route to the ethyl ester of (S)-phenylglycine. orgsyn.org This method can be extended to various primary and secondary amines to generate N-substituted phenylglycine derivatives. A common and effective alternative is the Gabriel synthesis, which uses phthalimide (B116566) as the nitrogen source to avoid over-alkylation, followed by hydrolysis to release the primary amine. Another robust method is the use of sodium azide to form an α-azido ester, which can then be cleanly reduced to the α-amino ester using reagents like H₂/Pd-C or triphenylphosphine. This two-step process is often preferred due to its high yields and compatibility with various functional groups.

These synthetic strategies provide access to a wide array of optically pure unnatural amino acids that are key intermediates for pharmaceuticals. princeton.educhemrxiv.org

Table 2: Synthetic Routes to (S)-Phenylglycine Ethyl Ester and Derivatives

| Route | Step 1 Reagent(s) | Step 2 Reagent(s) (if applicable) | Key Features |

| Direct Amination | Ammonia (NH₃) | N/A | Simple, but risks over-alkylation. |

| Azide Displacement | Sodium Azide (NaN₃) | H₂, Pd/C (Catalytic Hydrogenation) | High yields, clean reduction, avoids over-alkylation. |

| Gabriel Synthesis | Potassium Phthalimide | Hydrazine (H₂NNH₂) | Classic method for primary amines, high yields. |

| N-Alkylation | Primary Amine (R-NH₂) | N/A | Produces N-substituted amino acid esters directly. |

Stereoselective Access to α-Hydroxyl and α-Carbonyl Compounds

Chiral α-hydroxy carbonyl compounds are prevalent motifs in many natural products and pharmaceuticals, including the side-chain of the anticancer drug Taxol. mdpi.com (R)-Bromophenylacetic acid ethyl ester provides stereocontrolled access to (S)-α-hydroxyphenylacetic acid ethyl ester through an SN2 reaction with an oxygen nucleophile.

The reaction is typically carried out using a hydroxide source, such as sodium or potassium hydroxide, in a mixed aqueous-organic solvent system. The reaction proceeds with complete inversion of configuration to yield the (S)-hydroxy ester. researchgate.net For substrates sensitive to the strongly basic conditions of hydroxide, a milder alternative involves using a carboxylate salt like sodium acetate, followed by hydrolysis of the resulting acyloxy intermediate.

The resulting (S)-α-hydroxy ester can be used directly or can be further oxidized to produce the corresponding α-keto ester, an α-carbonyl compound. This two-step sequence (substitution followed by oxidation) provides a stereoselective route to valuable α-carbonyl synthons from the chiral bromo ester precursor.

Applications of R Bromophenylacetic Acid Ethyl Ester As a Chiral Building Block

Construction of Heterocyclic Ring Systems

(R)-Bromophenylacetic acid ethyl ester is a versatile chiral electrophile utilized in the stereoselective synthesis of various heterocyclic frameworks. Its utility stems from the presence of a stereogenic center bearing a bromine atom, which serves as a good leaving group for nucleophilic substitution, and an ester functionality that can be further manipulated or participate directly in cyclization reactions. The phenyl group also plays a critical role, influencing the reactivity and stereochemical outcome of transformations.

One of the most significant applications of (R)-bromophenylacetic acid ethyl ester and its derivatives is in the construction of the β-lactam ring, the core structural motif of penicillin and cephalosporin (B10832234) antibiotics. The primary route involves the condensation reaction between an enolate derived from the α-bromo ester and an imine, a transformation related to the Reformatsky reaction.

In this sequence, the α-bromo ester is treated with a metal, such as zinc, or a strong base to generate a chiral metal enolate. This nucleophilic enolate then attacks the electrophilic carbon of an imine. Subsequent intramolecular cyclization via nucleophilic attack by the imine nitrogen atom onto the ester's carbonyl group, followed by elimination, forges the four-membered azetidin-2-one (B1220530) ring. The stereochemistry at the α-carbon of the starting ester is crucial as it directs the stereochemical outcome of the final product, enabling the synthesis of optically active β-lactams.

Research has demonstrated that these reactions can be highly diastereoselective. While many β-lactam syntheses kinetically favor the cis isomer, methods using silyl (B83357) ketene (B1206846) acetals derived from α-halo esters in the presence of specific catalysts can yield the thermodynamically more stable trans isomer with high selectivity. nih.gov This is particularly valuable as many biologically active β-lactam compounds possess the trans configuration. nih.gov

A catalytic, highly diastereoselective synthesis of trans-β-lactams has been achieved using a phosphonium (B103445) fluoride (B91410) precatalyst, which activates the nucleophile and organizes the transition state to favor the desired isomer. nih.govorganic-chemistry.org The reaction between various imines and a silyl ketene acetal (B89532) derived from an α-haloacetate showcases the efficiency and selectivity of this approach. nih.gov

Table 1: Diastereoselective Synthesis of trans-β-Lactams Data sourced from a study on phosphonium fluoride-catalyzed synthesis. nih.gov

| Imine Reactant (R-CH=N-PMP*) | α-Halo Ester Derivative | Product | Yield (%) | Diastereomeric Ratio (trans:cis) |

| N-(4-methoxybenzylidene)-4-methoxyaniline | Ethyl (trimethylsilyloxy)phenylacetate | Ethyl trans-1,4-bis(4-methoxyphenyl)-3-phenylazetidin-2-one | 91% | >95:5 |

| N-(benzylidene)-4-methoxyaniline | Ethyl (trimethylsilyloxy)phenylacetate | Ethyl trans-1-(4-methoxyphenyl)-3,4-diphenylazetidin-2-one | 89% | >95:5 |

| N-(4-methoxybenzylidene)-4-methoxyaniline | Ethyl phenoxy(trimethylsilyloxy)acetate | Ethyl trans-1-(4-methoxyphenyl)-3-phenoxy-4-(4-methoxyphenyl)azetidin-2-one | 88% | 88:1 |

*PMP = para-methoxyphenyl

Beyond ring-forming cycloadditions, (R)-bromophenylacetic acid ethyl ester serves as a critical chiral building block for modifying existing heterocyclic systems through N-alkylation. A prominent example is its use in the synthesis of the antiplatelet agent clopidogrel.

The synthesis involves the direct alkylation of the secondary amine of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine (B1352387) with (R)-bromophenylacetic acid ethyl ester. nih.gov In this SN2 reaction, the nitrogen atom of the thienopyridine acts as a nucleophile, attacking the stereogenic carbon of the ester and displacing the bromide anion. This step is crucial as it installs the chiral α-phenylacetate side chain onto the heterocyclic core. The reaction proceeds with inversion of configuration, meaning that to obtain the desired (S)-enantiomer of the final product, the (R)-enantiomer of the bromo ester is typically used.

This method highlights the role of (R)-bromophenylacetic acid ethyl ester not in forming the primary heterocyclic skeleton itself, but in constructing a more complex, pharmaceutically active molecule by appending a chiral side chain to a pre-formed heterocycle.

Table 2: Key N-Alkylation Reaction for Clopidogrel Synthesis

| Heterocyclic Substrate | Chiral Alkylating Agent | Product |

| 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine | (R)-Bromophenylacetic acid ethyl ester | Ethyl (R)-2-(4,5,6,7-tetrahydrothieno[3,2-c]pyridin-5-yl)-2-phenylacetate |

Mechanistic Investigations and Computational Studies

The production of enantiomerically pure (R)-bromophenylacetic acid ethyl ester is often achieved through the kinetic resolution of its racemic mixture. This process typically involves the use of enzymes, most notably lipases, which selectively catalyze the transformation of one enantiomer, leaving the other unreacted and thus enriched. The elucidation of the reaction mechanisms at a molecular level is paramount for optimizing these biocatalytic processes.

Reaction Mechanism Elucidation for Stereoselective Transformations

The stereoselectivity observed in the enzymatic resolution of racemic ethyl bromophenylacetate is fundamentally governed by the interactions between the substrate enantiomers and the active site of the enzyme. Lipases, such as Candida antarctica lipase (B570770) B (CALB), are frequently employed for this purpose. The generally accepted mechanism for lipase-catalyzed hydrolysis or transesterification involves the formation of a tetrahedral intermediate.

The catalytic triad (B1167595) of CALB, typically consisting of serine, histidine, and aspartate residues, plays a central role. The serine residue acts as a nucleophile, attacking the carbonyl carbon of the ester. This leads to the formation of a covalent acyl-enzyme intermediate and the release of the alcohol moiety. In the subsequent step, a nucleophile (water for hydrolysis, or another alcohol for transesterification) attacks the acyl-enzyme intermediate, regenerating the enzyme and releasing the product.

The enantioselectivity arises from the differential stability of the transition states formed by the (R)- and (S)-enantiomers within the chiral environment of the enzyme's active site. The enantiomer that forms a more stable, lower-energy transition state is converted at a higher rate.

Transition State Analysis in Asymmetric Synthesis

Detailed analysis of the transition states is critical to understanding the origins of enantioselectivity. While direct experimental observation of these transient species is challenging, computational methods, particularly quantum mechanics/molecular mechanics (QM/MM) and density functional theory (DFT), have proven to be powerful tools. These methods allow for the modeling of the electronic structure and geometry of the transition state within the complex protein environment.

For instance, in the lipase-catalyzed hydrolysis of an ester, the transition state for the formation of the tetrahedral intermediate is characterized by a partial bond formation between the serine oxygen and the substrate's carbonyl carbon, and a partial breaking of the carbonyl double bond. The specific interactions, such as hydrogen bonds and van der Waals forces, between the substrate and the amino acid residues in the active site stabilize the transition state for one enantiomer more than the other. For example, a study on a haloalkane dehalogenase, which also proceeds through an SN2-like transition state, revealed that the enzyme active site stabilizes the transition state in a manner similar to the gas phase, primarily through electrostatic interactions and desolvation researchgate.net.

Reaction Pathway Determination

Computational modeling helps in mapping the entire reaction pathway for both enantiomers. This involves calculating the energy profile, including the energies of the reactants, intermediates, transition states, and products. The difference in the activation energies (ΔΔG‡) between the pathways for the (R)- and (S)-enantiomers is directly related to the enantiomeric ratio (E) of the reaction, a measure of the enzyme's selectivity. Molecular dynamics simulations with umbrella sampling can be employed to calculate the potential of mean force along the reaction coordinate, providing a free energy profile and allowing for the estimation of the enantiomeric ratio nih.gov.

Computational Chemistry Approaches

A variety of computational techniques are utilized to probe the intricacies of the stereoselective synthesis of (R)-bromophenylacetic acid ethyl ester.

Density Functional Theory (DFT) Studies of Reactivity and Selectivity

DFT calculations are instrumental in investigating the electronic properties of the reactants and the transition states. These studies can provide insights into the charge distribution, orbital interactions, and the intrinsic reactivity of the substrate. By modeling the transition states for the reaction of both enantiomers of ethyl bromophenylacetate within a simplified model of the enzyme's active site, DFT can help to quantify the energy differences that lead to stereoselectivity. While specific DFT studies focused solely on (R)-bromophenylacetic acid ethyl ester are not widely published, the methodology has been successfully applied to understand the stereoselectivity of other enzyme-catalyzed reactions, such as the allylboration of α,β-epoxy aldehydes, where transition state analysis using DFT correctly predicted the stereochemical outcome researchgate.net.

Molecular Dynamics Simulations of Chiral Recognition

Molecular dynamics (MD) simulations provide a dynamic picture of the interactions between the substrate and the enzyme. By simulating the behavior of the enzyme-substrate complex over time, MD can reveal how the different enantiomers of ethyl bromophenylacetate bind within the active site of a lipase like CALB. These simulations can identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that are responsible for chiral recognition.

Several studies have used MD simulations to understand the enantioselectivity of CALB towards various substrates. These simulations have shown that the flexibility of both the enzyme and the substrate is crucial for achieving the optimal orientation for catalysis. The solvent environment also plays a significant role, and MD simulations can elucidate how different solvents affect the enzyme's structure and dynamics, and consequently its activity and selectivity chemrxiv.orgchemrxiv.orgnih.govdtu.dk. For example, simulations can track the root mean square deviation (RMSD) of the protein backbone and the root mean square fluctuation (RMSF) of individual residues to assess conformational changes upon substrate binding.

Key Parameters from Molecular Dynamics Simulations of Lipase-Substrate Interactions

| Parameter | Description | Significance in Chiral Recognition |

|---|---|---|

| Binding Energy | The free energy change upon binding of the substrate to the enzyme's active site. | A more negative binding energy for one enantiomer suggests a more stable enzyme-substrate complex, which can contribute to higher reaction rates. |

| Root Mean Square Deviation (RMSD) | A measure of the average distance between the atoms of superimposed protein or ligand structures over time. | Indicates the stability of the enzyme-substrate complex. A stable complex with one enantiomer is often a prerequisite for efficient catalysis. |

| Root Mean Square Fluctuation (RMSF) | Measures the deviation of each residue from its average position during the simulation. | Highlights flexible regions of the enzyme that may be involved in substrate binding and conformational changes necessary for catalysis. Differences in RMSF upon binding of different enantiomers can indicate distinct dynamic responses. |

| Hydrogen Bond Analysis | Identifies and quantifies the hydrogen bonds formed between the substrate and the enzyme. | Specific and stable hydrogen bonding patterns can be crucial for the precise positioning of one enantiomer in the active site, leading to stereoselectivity. |

| Solvent Accessible Surface Area (SASA) | The surface area of the molecule that is accessible to a solvent. | Changes in SASA upon substrate binding can indicate how deeply the substrate penetrates the active site and the extent of its interaction with the enzyme versus the solvent. |

Quantitative Structure-Activity Relationships (QSAR) for Catalysts

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the structural properties of a series of compounds and their biological or chemical activity. In the context of the synthesis of (R)-bromophenylacetic acid ethyl ester, QSAR models could be developed to predict the enantioselectivity of different catalysts (e.g., various lipases or their mutants).

These models typically use a set of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, to correlate with the observed enantiomeric ratio. While specific QSAR studies for catalysts in the synthesis of (R)-bromophenylacetic acid ethyl ester are not readily found in the literature, the approach has been applied to predict the enantioselectivity of lipases for other substrates. For example, molecular docking methods, which can be a component of a QSAR workflow, have been used to predict the enantiopreference of lipases with a high degree of accuracy by correlating the docking energy difference between enantiomers with the experimentally observed enantioselectivity nih.gov. Such models can be valuable tools for the in-silico screening of potential catalysts, thereby accelerating the discovery of more efficient and selective enzymes for the production of (R)-bromophenylacetic acid ethyl ester.

Advanced Analytical Methodologies for Stereochemical Characterization

Enantiomeric Purity and Excess Determination

Determining the enantiomeric purity or enantiomeric excess (e.e.) is fundamental in chiral analysis. It quantifies the degree to which one enantiomer is present in excess of the other in a mixture.

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating enantiomers. phenomenex.comnih.gov The separation is achieved by using a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers. eijppr.com For compounds like (R)-Bromophenylacetic acid ethyl ester, polysaccharide-based CSPs are particularly effective. windows.net

The principle involves differential interaction between the enantiomers and the chiral selector immobilized on the stationary phase. These interactions, which can include hydrogen bonding, π-π interactions, and steric hindrance, result in different retention times for the (R) and (S) enantiomers, allowing for their separation and quantification. eijppr.comsigmaaldrich.com The choice of mobile phase, typically a mixture of a hydrocarbon like hexane (B92381) and an alcohol modifier such as isopropanol, is critical for optimizing selectivity. hplc.eu

Table 1: Typical Chiral HPLC Parameters for Phenylacetic Acid Derivatives

| Parameter | Description |

| Column Type | Polysaccharide-based (e.g., Cellulose or Amylose derivatives) |

| Stationary Phase | Cellulose tris(3,5-dimethylphenylcarbamate) |

| Mobile Phase | Hexane/Isopropanol (e.g., 90:10 v/v) with optional acidic/basic modifier |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Result | Baseline separation of (R) and (S) enantiomers with distinct retention times |

Chiral Gas Chromatography (GC) offers a high-resolution alternative for the analysis of volatile chiral compounds. The separation mechanism relies on a chiral stationary phase, commonly based on cyclodextrin (B1172386) derivatives, coated on the inside of a capillary column. restek.comsigmaaldrich.com These cyclodextrin cavities form transient diastereomeric inclusion complexes with the enantiomers, leading to different elution times.

For an ester like (R)-Bromophenylacetic acid ethyl ester, a modified β-cyclodextrin phase is often suitable. sigmaaldrich.com The thermal stability of the CSP and the optimization of the temperature program are crucial for achieving successful separation. restek.com It is essential that the derivatization process, if any, does not cause racemization of the analyte. sigmaaldrich.com

Table 2: Illustrative Chiral GC Conditions

| Parameter | Description |

| Column Type | Cyclodextrin-based (e.g., Rt-βDEXsa) |

| Stationary Phase | 2,3-di-acetoxy-6-O-tert-butyl dimethylsilyl beta cyclodextrin in a polysiloxane matrix. restek.com |

| Carrier Gas | Helium or Hydrogen |

| Injection Mode | Split (e.g., >30:1 ratio) sigmaaldrich.com |

| Temperature Program | Initial oven temperature held, then ramped at a controlled rate (e.g., 1-5 °C/min) sigmaaldrich.com |

| Detector | Flame Ionization Detector (FID) |

Nuclear Magnetic Resonance (NMR) spectroscopy can be adapted to determine enantiomeric purity through the use of chiral shift reagents (CSRs). While enantiomers are indistinguishable in a standard NMR spectrum (achiral environment), the addition of a CSR creates transient diastereomeric complexes that have distinct NMR spectra. libretexts.orglibretexts.org

Lanthanide-based complexes, such as tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III) (Eu(hfc)₃), are common CSRs. rsc.org The Lewis acidic lanthanide ion coordinates to a Lewis basic site on the analyte molecule, which for (R)-Bromophenylacetic acid ethyl ester would be the carbonyl oxygen. libretexts.org This interaction leads to different induced shifts (lanthanide-induced shift, LIS) for the protons of the (R) and (S) enantiomers, enabling the resolution of their signals and subsequent integration to determine the enantiomeric ratio. researchgate.netnih.gov

Table 3: Common Chiral Lanthanide Shift Reagents (CSRs)

| Reagent Abbreviation | Chemical Name |

| Eu(hfc)₃ | Tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III) |

| Eu(tfc)₃ | Tris[3-(trifluoromethylhydroxymethylene)-(+)-camphorato]europium(III) harvard.edu |

| Eu(dcm)₃ | Tris(d,d-dicampholylmethanato)europium(III) harvard.edu |

Sustainable and Green Chemistry Approaches in the Synthesis and Utilization

Development of Eco-Friendly Synthetic Routes

Traditional chemical syntheses often rely on volatile organic solvents and harsh reaction conditions. In contrast, eco-friendly routes seek to minimize environmental impact through innovative methodologies.

Another solvent-free method involves mechanochemistry, where mechanical force is used to induce chemical reactions. While specific examples for (R)-Bromophenylacetic acid ethyl ester are not extensively documented, mechanochemical methods are increasingly being explored for various organic transformations, offering a greener alternative to solvent-based processes.

Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. The use of aqueous-phase catalysis for the synthesis of (R)-Bromophenylacetic acid ethyl ester often involves enzymatic resolutions. nih.gov Lipases, a class of enzymes that are stable and active in aqueous environments, are particularly well-suited for this purpose. nih.gov They can be used for the enantioselective hydrolysis of the corresponding racemic ester, yielding the desired (R)-acid which can then be esterified. mdpi.comdocumentsdelivered.com The use of water as a solvent can sometimes enhance the chemo- and regioselectivity of reactions and minimize the formation of byproducts by solubilizing acidic or basic side products that might otherwise lead to polymerization or other unwanted reactions. unimi.it

Recent advancements have demonstrated that lipase-catalyzed esterifications can be effectively performed in aqueous micellar media. nih.gov The use of designer surfactants can create nanomicelles that facilitate the enzymatic process, allowing for high selectivity and conversion rates without the need for organic co-solvents. nih.gov This approach is particularly noteworthy as it overcomes the challenge of the reverse reaction (hydrolysis) that is typically favored in aqueous environments. nih.gov

Table 1: Comparison of Lipase-Catalyzed Reactions in Different Media

| Parameter | Solvent-Free System | Aqueous-Phase System |

| Catalyst | Immobilized or free lipase (B570770) | Free or immobilized lipase |

| Advantages | - Reduced solvent waste- Simplified product recovery- High substrate concentration | - Use of a benign solvent- Potential for enhanced selectivity- Reduced flammability risk |

| Challenges | - Potential for high viscosity- Mass transfer limitations | - Competing hydrolysis reaction- Lower solubility of non-polar substrates |

| Example Application | Transesterification for kinetic resolution | Enantioselective hydrolysis of esters |

The shift from petrochemical-based feedstocks to renewable resources is a cornerstone of green chemistry. While the direct synthesis of (R)-Bromophenylacetic acid ethyl ester from biomass is not yet a mainstream process, the building blocks for its synthesis can be derived from renewable sources. Phenylacetic acid and its derivatives can be produced through the microbial conversion of naturally occurring amino acids like L-phenylalanine. researchgate.net This biosynthetic route offers a sustainable alternative to traditional chemical syntheses that start from petroleum-derived materials like toluene (B28343) or styrene. researchgate.netmdma.ch

Furthermore, biocatalysis plays a crucial role in converting renewable feedstocks into valuable chiral intermediates. researchgate.netmdpi.com Engineered enzymatic cascades are being developed to produce a variety of chiral compounds from bio-based starting materials, which could potentially be adapted for the synthesis of precursors to (R)-Bromophenylacetic acid ethyl ester. researchgate.net The use of the "chiral pool," which includes naturally abundant chiral molecules like amino acids and terpenes, provides a direct source of enantiopure starting materials for asymmetric synthesis, reducing the reliance on chiral resolution steps that can be wasteful. rsc.org

Catalyst Recycling and Reusability Studies

The economic viability and sustainability of catalytic processes heavily depend on the ability to recycle and reuse the catalyst. In the context of synthesizing (R)-Bromophenylacetic acid ethyl ester, this is particularly relevant for expensive biocatalysts like lipases. Immobilization of enzymes on solid supports is a widely adopted strategy to facilitate catalyst recovery and reuse. nih.govmdpi.com

Table 2: Reusability of Immobilized Lipase in Chiral Synthesis

| Cycle Number | Relative Activity (%) |

| 1 | 100 |

| 2 | 98 |

| 3 | 95 |

| 4 | 93 |

| 5 | 90 |

Note: Data is illustrative and based on typical performance of immobilized lipases.

Waste Minimization and Atom Economy Considerations

Atom economy is a key concept in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final desired product. nih.gov Syntheses with high atom economy are inherently less wasteful. The synthesis of (R)-Bromophenylacetic acid ethyl ester through methods like enzymatic kinetic resolution presents a challenge to atom economy, as the unwanted enantiomer is often discarded, leading to a theoretical maximum yield of only 50%. wikipedia.org

To address this limitation, strategies such as dynamic kinetic resolution (DKR) are employed. In a DKR, the unwanted enantiomer is continuously racemized in situ, allowing for a theoretical yield of up to 100% of the desired enantiomer. While specific DKR processes for (R)-Bromophenylacetic acid ethyl ester are an area of ongoing research, they represent a significant step towards improving the atom economy of chiral syntheses.

Waste minimization also involves considering the entire process, including workup and purification steps. The use of solvent-free or aqueous-phase reactions, as discussed earlier, significantly reduces solvent waste. nih.govunimi.it Furthermore, choosing catalytic methods over stoichiometric reagents minimizes the generation of inorganic salt waste. For example, a catalytic carbonylation reaction to produce a phenylacetic acid derivative is more atom-economical than a multi-step synthesis involving stoichiometric protecting groups and activating agents. researchgate.net The development of one-pot syntheses, where multiple reaction steps are carried out in the same vessel without intermediate purification, also contributes to waste reduction and process efficiency. nih.gov

Future Research Directions and Challenges

Development of Novel Highly Enantioselective Catalysts

The development of highly efficient and selective catalysts is paramount for the economically viable synthesis of (R)-Bromophenylacetic acid ethyl ester. Future research in this area is concentrated on several key classes of catalysts, each with its own set of advantages and challenges.

Organocatalysts: Chiral organocatalysts have emerged as a powerful tool in asymmetric synthesis due to their operational simplicity, stability, and lower toxicity compared to many metal-based catalysts. scienceopen.comresearchgate.net For the synthesis of chiral α-aryl esters, research is focused on developing novel chiral amines, phosphoric acids, and bifunctional catalysts that can achieve high enantioselectivity. nih.govrsc.org The challenge lies in designing organocatalysts that are highly active and selective for the specific substrate, (R)-Bromophenylacetic acid ethyl ester, often requiring extensive screening and optimization of the catalyst structure. uniroma1.itcaltech.edu

Chiral Metal Complexes: Transition metal catalysis, particularly with palladium, rhodium, and copper, remains a dominant strategy for asymmetric C-C bond formation. nih.govrsc.orgresearchgate.netrsc.org The design of novel chiral ligands is a key area of research to improve the enantioselectivity of reactions such as the α-arylation of esters. nih.govnih.gov Next-generation ligands, including P-chiral monophosphorus ligands and binaphthyl-derived scaffolds, are being explored to create a well-defined chiral environment around the metal center, leading to higher enantiomeric excesses. nih.govuni-regensburg.deacs.org A significant challenge is the cost and sensitivity of some of these metal catalysts and ligands, as well as the need to remove trace metal impurities from the final product.

Heterogeneous Chiral Catalysts: To address the challenges of catalyst separation and recycling associated with homogeneous catalysts, the development of heterogeneous chiral catalysts is a major research focus. nih.govrsc.orgrsc.org This involves immobilizing chiral catalysts, such as organocatalysts or metal complexes, onto solid supports like silica, polymers, or carbon nanotubes. nih.gov The primary challenge is to develop heterogeneous catalysts that maintain the high activity and enantioselectivity of their homogeneous counterparts while offering the benefits of easy recovery and reuse, which is crucial for large-scale industrial processes. rsc.orgrsc.org

| Catalyst Type | Key Research Focus | Advantages | Challenges |

| Organocatalysts | Novel chiral amines, phosphoric acids, bifunctional catalysts. | Lower toxicity, stability, operational simplicity. | High catalyst loading, achieving high selectivity for specific substrates. |

| Chiral Metal Complexes | Novel chiral ligands (e.g., P-chiral, binaphthyl-derived). | High activity and selectivity, broad applicability. | Cost, sensitivity, removal of metal traces. |

| Heterogeneous Chiral Catalysts | Immobilization of chiral catalysts on solid supports. | Easy separation and recycling, suitable for continuous processes. | Maintaining high activity and enantioselectivity, catalyst leaching. |

Integration with Flow Chemistry and Continuous Processing

The shift from traditional batch manufacturing to continuous flow processing offers significant advantages in terms of safety, efficiency, and scalability for the synthesis of pharmaceutical intermediates like (R)-Bromophenylacetic acid ethyl ester. rsc.orgnih.govresearchgate.net

The integration of enantioselective catalysis with flow chemistry is a rapidly growing field. rsc.org Continuous flow reactors, such as packed-bed reactors containing heterogeneous chiral catalysts, allow for precise control over reaction parameters like temperature, pressure, and residence time, leading to improved yields and selectivities. nih.govrsc.org A key challenge is the development of robust and stable heterogeneous catalysts that can withstand the operational conditions of continuous flow for extended periods without degradation or leaching. rsc.orgrsc.org

Process Analytical Technology (PAT) is crucial for the successful implementation of continuous manufacturing. rsc.orgnih.gov In-line and on-line analytical tools, such as FTIR, Raman spectroscopy, and chiral HPLC, are used for real-time monitoring of critical process parameters and quality attributes. rsc.orgphenomenex.blogyoutube.comyoutube.com This enables better process understanding and control, ensuring consistent product quality and facilitating real-time release. The main challenge is the integration of these PAT tools into the flow system and the development of robust chemometric models for data analysis and process control. rsc.org

Exploration of New Reactivity Modes and Synthetic Transformations

Beyond traditional methods, the exploration of novel reactivity modes and synthetic transformations is crucial for developing more efficient and sustainable routes to (R)-Bromophenylacetic acid ethyl ester.

One promising area is the development of novel C-H functionalization strategies. rsc.orgrsc.org Direct asymmetric arylation of the α-C-H bond of an acetic acid ester precursor would provide a more atom-economical route to the target molecule, avoiding the need for pre-functionalized starting materials. The challenge lies in achieving high chemo-, regio-, and enantioselectivity in these transformations.

The development of novel catalytic cycles that can operate under milder conditions and with a broader substrate scope is another important research direction. This includes exploring new activation modes for both the nucleophile and the electrophile in the key bond-forming step. For instance, the use of dual catalytic systems, combining a metal catalyst with an organocatalyst, can open up new reaction pathways and improve enantioselectivity.

Advanced Computational Design for Optimized Synthesis

Advanced computational tools, including Density Functional Theory (DFT) and machine learning (ML), are increasingly being used to accelerate the development of efficient and selective synthetic methods. escholarship.orgrsc.org

DFT calculations are employed to elucidate reaction mechanisms, understand the origin of enantioselectivity, and predict the performance of new catalysts. nih.govrsc.orgresearchgate.net By modeling the transition states of the catalytic cycle, researchers can gain insights into the key interactions that govern the stereochemical outcome and rationally design more effective catalysts. The main challenge is the computational cost associated with accurately modeling complex catalytic systems.

Machine learning algorithms are being developed to predict the enantioselectivity of asymmetric reactions based on catalyst and substrate structures. escholarship.org These models can be trained on existing experimental data to rapidly screen large libraries of potential catalysts and identify promising candidates for experimental validation. A significant challenge is the need for large and high-quality datasets to train accurate and reliable ML models.

Scaling-Up Methodologies for Industrial Applications

One of the primary challenges in scaling up asymmetric catalysis is maintaining high enantioselectivity and productivity. rsc.org Issues such as heat and mass transfer limitations can become more pronounced at larger scales, potentially affecting the performance of the catalyst. The development of robust and highly active catalysts, particularly heterogeneous ones, is crucial for overcoming these challenges. rsc.orgrsc.org

The separation of the desired enantiomer from the reaction mixture is another critical aspect of industrial production. While chiral chromatography is a powerful technique for enantioseparation, it can be costly and time-consuming at an industrial scale. Therefore, research into more efficient and economical separation methods, such as enantioselective crystallization or membrane-based separations, is of great importance.

| Challenge Area | Key Considerations | Future Research Focus |

| Catalyst Performance at Scale | Heat and mass transfer, catalyst stability and lifetime. | Development of robust heterogeneous catalysts, optimization of reactor design. |

| Enantiomer Separation | Cost and throughput of chiral chromatography. | Enantioselective crystallization, membrane-based separations. |

| Process Economics | Cost of starting materials, catalysts, and solvents; overall process efficiency. | Process intensification, use of cheaper and more sustainable reagents. |

Q & A

Q. What methods are effective for synthesizing (R)-Bromophenylacetic Acid Ethyl Ester with high enantiomeric purity?

Answer: The synthesis typically involves acid-catalyzed esterification of bromophenylacetic acid with ethanol. For enantiomeric purity, stereochemical control is critical. For example, starting from enantiomerically pure bromophenylacetic acid (e.g., resolved via chiral auxiliaries or enzymatic methods), esterification under anhydrous conditions with H₂SO₄ or HCl as catalysts yields the desired (R)-enantiomer . Optical purity can be confirmed via polarimetry (e.g., [α]²⁵D values) and chiral HPLC .

Q. How can researchers purify (R)-Bromophenylacetic Acid Ethyl Ester to achieve >95% chemical purity?

Answer: Purification methods include:

- Recrystallization : Use solvents like ethanol/water mixtures (for solid esters) or hexane/ethyl acetate for liquid esters .

- Chromatography : Silica gel chromatography with eluents such as hexane:ethyl acetate (4:1) effectively separates impurities .

- Distillation : For liquid esters, vacuum distillation (e.g., 89–92°C at 0.9 mmHg) minimizes thermal degradation .

Q. What characterization techniques confirm the identity and purity of (R)-Bromophenylacetic Acid Ethyl Ester?

Answer:

- NMR Spectroscopy : ¹H/¹³C NMR to verify ester group (-COOEt) and bromine substitution patterns (e.g., aromatic protons at δ 7.2–7.5 ppm) .

- GC-MS : Retention time and molecular ion peaks (e.g., m/z 243 for [M]⁺) confirm molecular weight .

- X-ray Crystallography : Definitive stereochemical assignment for crystalline derivatives .

Advanced Research Questions

Q. How can enantiomeric purity of (R)-Bromophenylacetic Acid Ethyl Ester be quantified, and what are common sources of error?

Answer:

- Chiral HPLC : Use columns like Chiralpak® IA/IB with hexane:isopropanol (90:10) to resolve enantiomers. Compare retention times with racemic standards .

- Polarimetry : Specific rotation ([α]²⁵D) should align with literature values (e.g., [α]²⁵D −126° for pure (R)-enantiomer in ethanol). Errors arise from solvent impurities or temperature fluctuations .

- Racemization Risk : Prolonged exposure to acidic/basic conditions during synthesis may reduce optical purity. Monitor via kinetic studies .

Q. What reaction mechanisms govern stereochemical outcomes in the synthesis of (R)-Bromophenylacetic Acid Ethyl Ester?

Answer:

- Nucleophilic Substitution : Conversion of α-bromophenylacetic acid to the ester proceeds via an SN2 mechanism, leading to inversion at the chiral center. However, steric hindrance in bulky substrates may favor partial retention .

- Levene’s Studies : Demonstrated inversion during the conversion of (S)-α-bromophenylacetic acid to (R)-α-mercaptophenylacetic acid, validated by polarimetry and X-ray analysis .

Q. How does (R)-Bromophenylacetic Acid Ethyl Ester behave under varying pH and temperature conditions?

Answer:

- Hydrolysis : The ester is stable in neutral conditions but hydrolyzes in acidic/basic media to bromophenylacetic acid. Kinetics follow pseudo-first-order models (e.g., t₁/₂ = 24 hrs at pH 9) .

- Thermal Stability : Decomposition occurs above 230°C, releasing HBr and CO₂. Store under inert gas (N₂/Ar) at 2–8°C to prevent degradation .

Q. What strategies resolve contradictions in reported optical rotations for (R)-Bromophenylacetic Acid Ethyl Ester?

Answer: Discrepancies arise from:

- Impurity Interference : Trace solvents (e.g., residual ethanol) alter [α]D values. Purity via recrystallization and confirm with GC-MS .

- Racemization During Storage : Use stabilizers (e.g., BHT) and avoid prolonged light exposure .

Methodological Applications

Q. What role does (R)-Bromophenylacetic Acid Ethyl Ester play in asymmetric synthesis?

Answer:

Q. How should researchers handle (R)-Bromophenylacetic Acid Ethyl Ester to ensure safety and reproducibility?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.